Rehmannioside B

Description

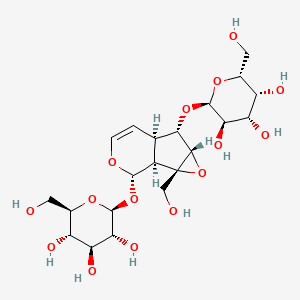

Structure

2D Structure

3D Structure

Properties

CAS No. |

81720-06-1 |

|---|---|

Molecular Formula |

C21H32O15 |

Molecular Weight |

524.5 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H32O15/c22-3-7-10(25)12(27)14(29)19(32-7)34-16-6-1-2-31-18(9(6)21(5-24)17(16)36-21)35-20-15(30)13(28)11(26)8(4-23)33-20/h1-2,6-20,22-30H,3-5H2/t6-,7-,8-,9-,10+,11-,12+,13+,14-,15-,16+,17+,18+,19-,20+,21-/m1/s1 |

InChI Key |

DLYKKFLQWHNOKY-GMEUNEFCSA-N |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Rehmannioside B

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Rehmannioside B, an iridoid glycoside isolated from the roots of Rehmannia glutinosa.[1] For researchers, scientists, and professionals in drug development, this document details the experimental protocols, spectroscopic analysis, and key molecular pathways associated with this compound.

Physicochemical Properties of this compound

A foundational step in the characterization of any natural product is the determination of its fundamental physicochemical properties. This data is crucial for its identification, purification, and in the design of subsequent pharmacological studies.[2]

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄O₈ | [3] |

| Molecular Weight | 390.5 g/mol | [2] |

| CAS Number | 104056-83-9 | [2] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |

| Classification | Terpene Glycoside | [3] |

Experimental Protocols

The elucidation of this compound's structure relies on a multi-step process involving isolation and subsequent spectroscopic analysis.

Isolation of this compound from Rehmannia glutinosa

The primary source for this compound is the root of Rehmannia glutinosa.[1] The general isolation protocol is as follows:

-

Extraction : The dried and powdered roots are extracted with a solvent such as methanol or ethanol to obtain a crude extract.

-

Solvent Partitioning : This crude extract is then suspended in water and partitioned successively with n-butanol. The n-butanol-soluble fraction, which is enriched with glycosides, is collected and concentrated.[2]

-

Column Chromatography : The concentrated n-butanol fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and methanol, gradually increasing the polarity to separate the fractions.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions identified as containing this compound, often monitored by thin-layer chromatography (TLC), are pooled and further purified using preparative HPLC on a reversed-phase C18 column with a methanol-water mobile phase to yield the pure compound.[2]

Analytical Instrumentation and Methodologies

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

This technique is pivotal for the identification and analysis of this compound.[3]

-

Instrumentation : An Agilent UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source is typically used.[1]

-

Column : Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[4]

-

Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is employed.[4]

-

Flow Rate : 0.3 mL/min.[4]

-

Column Temperature : 30 °C.[4]

-

Injection Volume : 2-3 µL.[4]

-

Mass Spectrometry Conditions :

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential non-destructive technique for the complete structural characterization of organic molecules.[6]

-

Instrumentation : High-field NMR spectrometers (e.g., 500 MHz or higher) are used, often equipped with a cryoprobe for enhanced sensitivity.[6]

-

Sample Preparation : 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, such as deuterated pyridine (Pyridine-d₅), and filtered into a 5 mm NMR tube.[6]

-

Experiments : A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to unambiguously assign all proton and carbon signals.[6]

Spectroscopic Data and Structure Elucidation

The combination of mass spectrometry and NMR spectroscopy provides the necessary data for the complete structural assignment of this compound.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the molecular formula and fragmentation pattern of this compound.[1] In positive ion mode ESI, it typically forms a sodium adduct [M+Na]⁺.[1] this compound is an isomer of Rehmannioside A, and their MS/MS spectra show similarities.[1][7] The fragmentation often involves the loss of the glucose molecule (162 Da) and subsequent losses of water molecules.[1]

| Ion | Observed m/z | Deduced Molecular Formula |

| [M+Na]⁺ | 413.2158 | C₁₉H₃₄O₈Na |

Table data sourced from BenchChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Potential Biological Signaling Pathways

While research on the specific biological activity of this compound is limited, its presence in Rehmannia glutinosa, a plant with known therapeutic properties, suggests its potential biological relevance.[1] Compounds from this plant have been shown to modulate critical signaling pathways such as the PI3K/AKT and NF-κB pathways.[1][8]

The anti-inflammatory properties of compounds from Rehmannia glutinosa are often linked to the inhibition of the NF-κB pathway.[8]

Conclusion

The structural elucidation of this compound is a systematic process that combines chromatographic techniques for isolation and purification with advanced spectroscopic methods for detailed structural analysis. While the complete NMR data for this compound is not as readily available as for its isomers, the established methodologies provide a clear path for its full characterization. Understanding the precise molecular architecture of this compound is a critical prerequisite for further exploration of its biological activities and potential therapeutic applications, particularly in modulating key signaling pathways implicated in inflammation and cell survival. Future research should focus on obtaining and publishing a complete set of spectroscopic data for isolated this compound to solidify its structural assignment and facilitate more targeted pharmacological investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Rehmannioside A | C21H32O15 | CID 6325881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Unveiling Rehmannioside B: A Technical Guide to Its Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside B, an iridoid glycoside found in the roots of Rehmannia glutinosa, is a compound of increasing interest for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailing advanced extraction and purification protocols. It further presents standardized analytical methodologies for its quantification and discusses its potential biological significance. The information is structured to serve as a foundational resource for researchers and professionals engaged in natural product chemistry and drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the root of Rehmannia glutinosa, a perennial flowering plant widely used in traditional Chinese medicine.[1][2] Known as Di Huang, this plant's roots contain a variety of bioactive compounds, including iridoid glycosides, with this compound being a significant constituent.[3] The concentration of this compound can be influenced by factors such as the plant's origin, harvesting time, and processing methods.

Extraction Methodologies

Efficient extraction is critical for obtaining high yields of this compound while minimizing degradation. Modern techniques such as Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and a combination of both, Ultrasonic-Microwave Assisted Extraction (UMAE), are recommended for their efficiency and reduced extraction times.[1][4]

Recommended Extraction Protocols

To ensure the consistency and quality of the extract, a standardized protocol is crucial. The following table summarizes key parameters for various extraction methods.

| Parameter | Ultrasonic-Microwave Assisted Extraction (UMAE) | Ultrasonic-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Heat Reflux Extraction |

| Plant Material | Air-dried, powdered roots (40-60 mesh) of Rehmannia glutinosa | Air-dried, powdered roots (40-60 mesh) of Rehmannia glutinosa | Air-dried, powdered roots of Rehmannia glutinosa | Powdered roots of Rehmannia glutinosa |

| Pre-treatment | Steam at 100°C for 10-15 minutes to inactivate enzymes[1] | Blanching fresh root pieces in 80°C water for 3 minutes, followed by cooling and drying[4] | Enzyme inactivation (steaming or blanching)[4] | Not specified |

| Solvent | 70% ethanol (v/v)[1] | 70% ethanol (v/v)[4] | 50% methanol (v/v)[4] | 30-50% ethanol[5] |

| Solid-to-Liquid Ratio | 1:15 (g/mL)[1] | 1:15 (g/mL)[4] | 1:20 (g/mL)[4] | 1:8 (g/mL)[5] |

| Ultrasonic Power | 250 W[1] | 250-300 W[1][4] | N/A | N/A |

| Microwave Power | 500 W[1] | N/A | 500 W[4] | N/A |

| Extraction Time | 30 minutes[1] | 30-45 minutes[1][4] | 10 minutes[4] | 1 hour (repeated 3 times)[5] |

| Extraction Temperature | 40°C[1] | 50°C[4] | 60°C[4] | Reflux temperature |

General Extraction Workflow

The following diagram illustrates a general workflow for the extraction of this compound.

Purification Techniques

Following extraction, the crude extract contains a complex mixture of compounds. A multi-step purification strategy is often necessary to isolate this compound with high purity.

Purification Strategy

A common approach involves an initial enrichment step using macroporous resin chromatography, followed by finer separation techniques.[6]

Key considerations during purification include maintaining a neutral pH and avoiding high temperatures to prevent the degradation of the iridoid glycoside structure.[6]

Analytical Quantification

Accurate and reliable quantification of this compound is essential for standardization and quality control. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used method.[1] For more detailed structural elucidation and sensitive detection, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is employed.[7]

HPLC-UV Method for Quantification

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |

| Gradient | 0-10 min: 10-20% A; 10-25 min: 20-30% A; 25-30 min: 30-50% A[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30°C[1] |

| Detection Wavelength | 210 nm[1] |

| Injection Volume | 10 µL[1] |

| Standard Preparation | 1 mg/mL stock solution of this compound (purity ≥ 98%) in methanol, diluted to working standards of 1-100 µg/mL.[1] |

| Sample Preparation | Dried extract dissolved in methanol to ~1 mg/mL, filtered through a 0.45 µm syringe filter.[1] |

Biological Significance and Signaling Pathways

While research specifically on this compound is emerging, its presence in Rehmannia glutinosa suggests potential involvement in the plant's known therapeutic effects.[2] Compounds from Rehmannia have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell growth, survival, and metabolism.[7][8]

Hypothesized PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt pathway is a key intracellular signaling cascade that can be influenced by bioactive compounds, leading to anti-inflammatory and neuroprotective effects.[7][8]

Conclusion

This compound stands out as a promising bioactive compound from Rehmannia glutinosa. This guide provides a technical foundation for its extraction, purification, and analysis, which are critical steps for further pharmacological investigation and potential drug development. The detailed protocols and methodologies aim to support researchers in their efforts to unlock the full therapeutic potential of this iridoid glycoside.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Rehmannia glutinosa - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. CN1637009A - Extraction process of total rehmannioside - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Rehmannioside A improves cognitive impairment and alleviates ferroptosis via activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Rehmannioside B in Rehmannia glutinosa roots

An In-depth Technical Guide on Rehmannioside B in Rehmannia glutinosa Roots

Introduction

Rehmannia glutinosa, commonly known as Chinese foxglove, is a perennial herb fundamental to traditional Chinese medicine.[1] Its roots contain a diverse array of bioactive compounds, including iridoid glycosides, phenylethanoid glycosides, and saccharides, which contribute to its therapeutic effects such as hypoglycemic, neuroprotective, and anti-inflammatory activities.[2][3] Among these constituents is this compound, a terpene glycoside.[4] While research specifically targeting this compound is limited, its presence in Rehmannia glutinosa and structural similarity to other active compounds suggest potential pharmacological relevance.[5]

This technical guide provides a comprehensive overview of this compound, synthesizing current knowledge on its chemical properties, putative biosynthesis, and potential biological activities. It details relevant experimental protocols for its isolation, characterization, and study, serving as a resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a C13-apocarotenoid glycoside, structurally classified as a terpene glycoside.[4][6] It is an isomer of Rehmannioside A.[2] Its identification is typically achieved using advanced analytical techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).[4] While extensive experimentally determined data for the pure compound are not widely published, its fundamental properties have been established.[4]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₄O₈ | [4] |

| Molecular Weight | 390.5 g/mol | [4] |

| CAS Number | 104056-83-9 | [4] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |

| Classification | Terpene Glycoside, Apocarotenoid Glycoside |[4][6] |

Table 2: Solubility Profile of this compound and a Related Compound Note: Direct quantitative solubility data for this compound is not readily available in the literature. Data for the structurally related compound, Rehmannioside D, is provided for comparative purposes.

| Compound | Solvent | Solubility | Data Type | Source |

|---|---|---|---|---|

| This compound | Methanol | Soluble | Qualitative | [7] |

| This compound | DMSO | Likely Soluble | Inferred | [7] |

| This compound | Ethanol | Likely Soluble | Inferred | [7] |

| Rehmannioside D | Water | 130 mg/mL | Quantitative | [7] |

| Rehmannioside D | DMSO | 20 mg/mL | Quantitative | [7] |

| Rehmannioside D | PBS (pH 7.2) | 10 mg/mL | Quantitative |[7] |

Table 3: High-Resolution Mass Spectrometry Data for this compound Data acquired in positive ion mode using electrospray ionization (ESI).

| Ion | Observed m/z | Deduced Molecular Formula | Source |

|---|

| [M+Na]⁺ | 413.2158 | C₁₉H₃₄O₈Na |[5] |

Putative Biosynthesis of this compound

The biosynthesis of this compound, an apocarotenoid, is hypothesized to originate from the general terpenoid pathway, specifically the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is the major source of precursors for iridoids and other monoterpenoids in plants.[6][8] The pathway involves the cleavage of a carotenoid precursor, followed by enzymatic modifications.

Caption: Putative biosynthetic pathway of this compound via the MEP and carotenoid cleavage pathways.

Biological Context and Potential Signaling Pathways

While direct pharmacological studies on isolated this compound are scarce, the activities of Rehmannia glutinosa extracts and its other major constituents provide a basis for inferring its potential biological roles.[5] Compounds from the plant are known to modulate critical cellular signaling cascades, including the PI3K/AKT pathway, which is a central regulator of cell growth, survival, and metabolism.[5] Activation of this pathway by Rehmannia compounds has been associated with neuroprotective and anti-inflammatory effects.[5]

Caption: Proposed modulation of the PI3K/AKT signaling pathway by this compound.

Experimental Protocols

The study of this compound involves a multi-step process from extraction to biological assessment.

Caption: General experimental workflow for the isolation, identification, and analysis of this compound.

Isolation and Purification of this compound

This protocol describes a general method for isolating iridoid glycosides from Rehmannia glutinosa roots.[5]

-

Objective: To extract and purify this compound from dried plant material.

-

Methodology:

-

Extraction: Pulverize dried roots of R. glutinosa. Perform extraction with a suitable solvent, such as 70-80% ethanol or methanol, using sonication or reflux extraction methods.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Suspend the residue in water and partition sequentially with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to remove impurities and enrich the glycoside fraction. This compound will typically be enriched in the n-butanol fraction.

-

Column Chromatography: Subject the enriched fraction to column chromatography over a macroporous resin (e.g., D101) or silica gel. Elute with a gradient of ethanol-water or chloroform-methanol to obtain sub-fractions.

-

Preparative HPLC: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

-

Purity Confirmation: Assess the purity of the isolated compound using analytical HPLC-UV.

-

Structural Elucidation by UPLC-Q-TOF-MS

This protocol is for the identification and structural characterization of the purified compound.[5]

-

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.[5]

-

Methodology:

-

Chromatographic Separation: Dissolve the purified sample in methanol. Inject onto a UPLC column (e.g., Agilent ZORBAX Eclipse Plus C18). Elute with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes. Set parameters for a full scan MS analysis over a relevant m/z range (e.g., 100-1000).

-

MS/MS Analysis: Perform targeted MS/MS (tandem mass spectrometry) on the parent ion corresponding to this compound ([M+Na]⁺ at m/z 413.2158).[5] The fragmentation pattern often involves the characteristic loss of the glucose molecule (162 Da).[5]

-

Data Analysis: Determine the accurate mass and elemental composition from the high-resolution MS data. Analyze the fragmentation pattern to confirm the structure by comparing it with known isomers or literature data.[2][5]

-

Pathway Elucidation: Transcriptome Analysis

This protocol aims to identify candidate genes involved in the biosynthesis of this compound.[6]

-

Objective: To identify genes encoding enzymes like Carotenoid Cleavage Dioxygenases (CCDs), Cytochrome P450s (CYP450s), and UDP-glycosyltransferases (UGTs) by comparing gene expression in tissues with high and low concentrations of the compound.[6]

-

Methodology:

-

Sample Collection: Collect R. glutinosa tissues (e.g., roots, leaves) with varying levels of this compound. Immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from pulverized, frozen tissue using a suitable plant RNA extraction kit or a TRIzol-based method.[6]

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

-

Bioinformatic Analysis: Assemble the sequencing reads into transcripts. Annotate the transcripts by comparing them against public databases (e.g., NCBI Nr, GO, KEGG).

-

Differential Expression Analysis: Compare the transcriptomes of high- and low-content tissues to identify differentially expressed genes. Candidate genes involved in the biosynthesis pathway are expected to be upregulated in the high-content tissue.

-

Biological Activity: Western Blot for Protein Expression

This protocol is used to investigate the effect of this compound on specific signaling pathways, such as PI3K/AKT, by measuring protein expression and phosphorylation.[4]

-

Objective: To determine if this compound treatment alters the expression or activation state (phosphorylation) of key proteins in a target signaling pathway.

-

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line and treat with varying concentrations of purified this compound for a defined period.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[4] Determine the total protein concentration using a BCA protein assay.[4]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).[4]

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[4]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[4]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt) overnight at 4°C.[4] Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine relative protein expression levels.

-

Conclusion and Future Directions

This compound is a constituent of Rehmannia glutinosa with a defined chemical structure but a largely unexplored biological profile.[4] The putative biosynthetic pathway through carotenoid cleavage provides a roadmap for future research in metabolic engineering and pathway elucidation.[6] While its specific pharmacological activities are not well-documented, its presence in a medicinally important plant and the known activities of the plant's extracts suggest that this compound may contribute to the overall therapeutic effects.[5] Future research should prioritize the targeted isolation of this compound in sufficient quantities to perform comprehensive pharmacological and mechanistic studies, particularly focusing on its effects on key signaling pathways like PI3K/AKT to validate its potential as a therapeutic agent.

References

- 1. Rehmannia glutinosa - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Transcriptome Analysis Reveals Putative Genes Involved in Iridoid Biosynthesis in Rehmannia glutinosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Iridoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a large and structurally diverse class of monoterpenoids found in a wide variety of plants. They play crucial roles in plant defense and have garnered significant interest from the pharmaceutical industry due to their broad range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This guide provides a detailed overview of the core biosynthesis pathway of iridoid glycosides, from the precursor geranyl pyrophosphate (GPP) to the central iridoid scaffold and its subsequent modifications. It includes a summary of quantitative data, detailed experimental protocols for key analyses, and visualizations of the pathway and experimental workflows.

The Core Biosynthesis Pathway of Iridoid Glycosides

The biosynthesis of iridoid glycosides begins with the universal C10 precursor of monoterpenes, geranyl pyrophosphate (GPP), which is produced through the methylerythritol phosphate (MEP) pathway in plastids.[1] The core pathway can be divided into several key enzymatic steps that lead to the formation of the characteristic cyclopentanopyran ring structure of iridoids.

1. Formation of the Acyclic Precursor: Geraniol

The first committed step in the iridoid pathway is the conversion of GPP to the acyclic monoterpene alcohol, geraniol. This reaction is catalyzed by Geraniol Synthase (GES) .[2]

2. Sequential Oxidation of Geraniol

Geraniol undergoes a two-step oxidation to form 8-oxogeranial. This process is catalyzed by two key enzymes:

-

Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol.[3]

-

8-hydroxygeraniol oxidoreductase (8HGO) , an alcohol dehydrogenase, then oxidizes 8-hydroxygeraniol to 8-oxogeranial.[4]

3. Reductive Cyclization to Form the Iridoid Scaffold

The crucial cyclization step, which forms the iridoid skeleton, is catalyzed by Iridoid Synthase (ISY) . This enzyme facilitates a reductive cyclization of 8-oxogeranial in the presence of NADPH to produce the core iridoid structure, nepetalactol, and its stereoisomers.[5][6] The reaction mechanism is distinct from typical terpene cyclases and is thought to proceed via a Michael addition.[6][7]

4. Downstream Modifications

Following the formation of the iridoid scaffold, a series of tailoring enzymes, including oxidases, reductases, glycosyltransferases, and methyltransferases, modify the basic structure to produce the vast diversity of iridoid glycosides found in nature. A key intermediate in the biosynthesis of many iridoid glycosides is secologanin, which is formed from loganin. The enzymes involved in these later steps include:

-

Iridoid Oxidase (IO)

-

7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT)

-

7-Deoxyloganic Acid Hydroxylase (7-DLH)

-

Loganic Acid O-methyltransferase (LAMT)

-

Secologanin Synthase (SLS) [8]

The iridoid secologanin can then react with tryptamine to form strictosidine, the precursor to a wide array of biologically active monoterpenoid indole alkaloids.[9]

Quantitative Data

Gene Expression Levels

The expression of genes encoding biosynthetic enzymes is a key factor in regulating the production of iridoid glycosides. Quantitative real-time PCR (qRT-PCR) and RNA-seq are commonly used to quantify the transcript levels of these genes in different plant tissues and under various conditions.

Table 1: Relative Expression of Iridoid Biosynthesis Genes in Different Tissues of Valeriana jatamansi (Data synthesized from graphical representation in Wang & Zhao, 2020)[8]

| Gene | Petiole | Leaf | Rhizome | Root |

| GES | Low | High | Medium | Low |

| G10H | Low | High | Medium | Low |

| 10HGO | Low | High | Medium | Low |

| IS | Low | High | Medium | Low |

| 7DLS | Low | High | Medium | Low |

| 7DLGT | Low | High | Medium | Low |

| DL7H | Low | High | Medium | Low |

| LAMT | Low | High | Medium | Low |

| SLS | Low | High | Medium | Low |

Note: Expression levels are qualitative summaries (Low, Medium, High) based on the graphical data presented in the cited literature.

Enzyme Kinetics

The catalytic efficiency of biosynthetic enzymes is crucial for the overall productivity of the pathway. Enzyme kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into substrate affinity and turnover rate.

Table 2: Specific Activity of Iridoid Synthase (ISY) from Catharanthus roseus (CrISY) and Nepeta mussinii (NmISY2) with Different Substrates (Data from Li et al., 2024)[9][10]

| Enzyme | Substrate | Specific Activity (U/g) |

| CrISY | Geranial | 6431.5 ± 60.7 |

| 8-Oxogeranial | 13363.1 ± 147.3 | |

| NmISY2 | Geranial | 148.9 ± 15.2 |

| 8-Oxogeranial | 1269.4 ± 34.6 |

Note: One unit (U) of enzyme activity was defined as the amount of enzyme that catalyzed the conversion of 1 µmol of NADPH per minute.

Metabolite Quantification

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for the quantification of iridoid glycosides and their intermediates in plant extracts.

Table 3: Loganin Content in Different Parts of Strychnos nux-vomica Fruits (Data synthesized from Patil & Laddha, 2017)[11][12]

| Plant Part | Loganin Content (mg/g dry weight) |

| Fruit Pulp | 5.6 |

| Seeds | 2.3 |

| Peel | 1.8 |

Note: Values are approximate and derived from the study's findings.

Experimental Protocols

RNA Extraction and cDNA Synthesis for qRT-PCR Analysis

This protocol describes the extraction of total RNA from plant tissue and its subsequent reverse transcription into complementary DNA (cDNA) for use in quantitative real-time PCR (qRT-PCR).

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

TRIzol reagent or equivalent RNA extraction kit

-

Chloroform

-

Isopropanol

-

75% Ethanol (RNase-free)

-

RNase-free water

-

DNase I (RNase-free)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

Microcentrifuge

-

Spectrophotometer (e.g., NanoDrop)

Procedure:

-

RNA Extraction:

-

Grind 50-100 mg of fresh plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Transfer the powdered tissue to a microcentrifuge tube containing 1 mL of TRIzol reagent and vortex thoroughly.

-

Incubate at room temperature for 5 minutes.

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Discard the ethanol and air-dry the pellet for 5-10 minutes.

-

Resuspend the RNA pellet in 30-50 µL of RNase-free water.

-

-

DNase Treatment:

-

To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.

-

-

RNA Quantification and Quality Control:

-

Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by running an aliquot on a 1% agarose gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible.

-

-

cDNA Synthesis:

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the procedure for quantifying the expression levels of iridoid biosynthesis genes using qRT-PCR.

Materials:

-

cDNA (from Protocol 1)

-

Gene-specific primers (forward and reverse) for target and reference genes

-

SYBR Green Master Mix

-

qRT-PCR instrument

-

Optical-grade PCR plates or tubes

Procedure:

-

Primer Design: Design primers specific to the target genes (e.g., GES, G8H, ISY) and a stable reference gene (e.g., actin, ubiquitin) using primer design software. Primers should typically be 18-24 nucleotides in length with a GC content of 40-60%.

-

Reaction Setup:

-

Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration of 100-500 nM each), and RNase-free water.

-

Aliquot the master mix into PCR plates or tubes.

-

Add diluted cDNA (typically 1-5 µL) to each well. Include no-template controls (NTC) for each primer pair.

-

-

qRT-PCR Program:

-

Perform the qRT-PCR using a standard three-step cycling protocol:

-

Initial denaturation: 95°C for 2-10 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing: 55-60°C for 30 seconds.

-

Extension: 72°C for 30 seconds.

-

-

Melt curve analysis: To verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[18]

-

Heterologous Expression and Purification of Iridoid Synthase (ISY)

This protocol describes the expression of a recombinant iridoid synthase (ISY) in Escherichia coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET vector)

-

ISY gene cloned into the expression vector

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

SDS-PAGE materials

Procedure:

-

Transformation: Transform the E. coli expression strain with the ISY expression plasmid.

-

Expression:

-

Inoculate a starter culture of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

-

Purification:

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged ISY protein with elution buffer.

-

Collect the elution fractions and analyze them by SDS-PAGE to confirm the purity and size of the protein.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

-

In Vitro Enzyme Assay for Iridoid Synthase (ISY)

This protocol details a method to determine the activity of purified recombinant ISY.

Materials:

-

Purified ISY protein

-

Assay buffer (e.g., 50 mM MOPS, pH 7.0)

-

8-oxogeranial (substrate)

-

NADPH (cofactor)

-

Ethyl acetate

-

GC-MS instrument

Procedure:

-

Reaction Setup:

-

In a glass vial, prepare a reaction mixture containing assay buffer, NADPH (final concentration ~200 µM), and purified ISY protein (1-5 µg).

-

Initiate the reaction by adding 8-oxogeranial (final concentration ~100 µM).

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the upper organic phase containing the reaction products.

-

-

GC-MS Analysis:

-

Analyze the extracted products by GC-MS to identify and quantify the formation of nepetalactol and other iridoid products.[19][20] A typical GC program would involve an initial temperature of 60°C, followed by a ramp to 280°C.[21] Mass spectra of the products can be compared to authentic standards or published spectra for identification.

-

HPLC Quantification of Loganin

This protocol provides a method for the quantification of the iridoid glycoside loganin in plant extracts using HPLC.

Materials:

-

Dried and powdered plant material

-

Methanol

-

HPLC instrument with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid or phosphoric acid)

-

Loganin standard

-

0.45 µm syringe filters

Procedure:

-

Sample Extraction:

-

Extract a known weight of powdered plant material with methanol (e.g., 1 g in 20 mL) using sonication or reflux.

-

Filter the extract and dilute it to a known volume with methanol.

-

-

HPLC Analysis:

-

Filter the sample extract through a 0.45 µm syringe filter before injection.

-

Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., starting with 10% acetonitrile and increasing to 50% over 20 minutes).

-

Set the UV detector to a wavelength of 236-240 nm for loganin detection.[11][22]

-

Inject a known volume of the sample extract (e.g., 10-20 µL).

-

-

Quantification:

-

Prepare a calibration curve by injecting known concentrations of a loganin standard.

-

Identify the loganin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of loganin in the sample by comparing the peak area to the calibration curve.

-

Mandatory Visualizations

Biosynthesis Pathway of Iridoid Glycosides

Caption: Core biosynthesis pathway of iridoid glycosides.

Experimental Workflow for qRT-PCR Analysis

Caption: Workflow for gene expression analysis using qRT-PCR.

Workflow for Heterologous Protein Expression and Enzyme Assay

Caption: Workflow for protein expression and enzyme activity analysis.

Conclusion

The elucidation of the iridoid glycoside biosynthesis pathway has been a significant achievement in plant biochemistry, with implications for both fundamental science and biotechnology. This guide has provided a comprehensive overview of the core pathway, supported by quantitative data, detailed experimental protocols, and clear visualizations. A thorough understanding of this pathway is essential for researchers aiming to metabolically engineer plants or microbial systems for the enhanced production of valuable iridoid-derived pharmaceuticals. Further research will undoubtedly uncover more intricate regulatory mechanisms and novel enzymatic functions within this fascinating area of natural product biosynthesis.

References

- 1. Transcriptome Analysis Reveals Putative Genes Involved in Iridoid Biosynthesis in Rehmannia glutinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precursor feeding studies and molecular characterization of geraniol synthase establish the limiting role of geraniol in monoterpene indole alkaloid biosynthesis in Catharanthus roseus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of Substrate Analogs Suggests a Michael Cyclization in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpjournal.com [ijpjournal.com]

- 12. ijpjournal.com [ijpjournal.com]

- 13. static1.squarespace.com [static1.squarespace.com]

- 14. protocols.io [protocols.io]

- 15. pubcompare.ai [pubcompare.ai]

- 16. acsu.buffalo.edu [acsu.buffalo.edu]

- 17. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]

- 18. mdpi.com [mdpi.com]

- 19. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

physical and chemical properties of Rehmannioside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmannioside B is an iridoid glycoside isolated from the roots of Rehmannia glutinosa, a plant with a significant history in Traditional Chinese Medicine (TCM). This document provides a detailed overview of the known physical and chemical properties of this compound, alongside its biological context. Due to a notable scarcity of research focused specifically on the isolated compound, this guide synthesizes available data and provides inferred properties based on structurally similar compounds. It also outlines relevant experimental protocols and hypothesized signaling pathways to facilitate future research and drug development endeavors.

Physicochemical Properties

General Properties

The fundamental physical and chemical data for this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄O₈ | [1] |

| Molecular Weight | 390.5 g/mol | [1] |

| CAS Number | 104056-83-9 | [1] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Classification | Terpene Glycoside | [1] |

Solubility Profile

Quantitative solubility data for this compound is limited. However, qualitative and inferred data suggest its solubility in common laboratory solvents. For comparative purposes, quantitative data for the structurally similar Rehmannioside D is also provided.[2]

| Compound | Solvent | Solubility | Data Type |

| This compound | Methanol | Soluble | Qualitative[2] |

| This compound | Ethanol | Likely Soluble | Inferred[2] |

| This compound | DMSO | Likely Soluble | Inferred[2] |

| Rehmannioside D | Water | 130 mg/mL | Quantitative[2] |

| Rehmannioside D | DMSO | 20 mg/mL | Quantitative[2] |

| Rehmannioside D | DMF | 20 mg/mL | Quantitative[2] |

| Rehmannioside D | PBS (pH 7.2) | 10 mg/mL | Quantitative[2] |

Spectroscopic Data

The structural elucidation of this compound relies on mass spectrometry and nuclear magnetic resonance.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) in positive ion mode with electrospray ionization (ESI) is typically used. This compound often forms a sodium adduct. It is an isomer of Rehmannioside A, and their MS/MS spectra show similarities.[3][4] The fragmentation of iridoid glycosides like this compound commonly involves the loss of the glucose moiety (162 Da) and subsequent water molecules.[3]

| Ion | Observed m/z | Deduced Molecular Formula |

| [M+Na]⁺ | 413.2158 | C₁₉H₃₄O₈Na[3] |

| [M+Na]⁺ | 413.2149 | C₁₉H₃₄O₈Na[4] |

Biological Context and Potential Pharmacological Activity

Direct pharmacological studies on isolated this compound are scarce.[5] Its biological activities are largely inferred from the known therapeutic effects of Rehmannia glutinosa extracts, which are traditionally used for their anti-inflammatory, antioxidant, and neuroprotective properties.[4][5][6]

Hypothesized Mechanisms of Action

Based on the activities of other compounds from Rehmannia glutinosa, this compound is thought to exert its effects by modulating key signaling pathways involved in inflammation and oxidative stress.[5][6]

Anti-Inflammatory Effects: It is hypothesized that this compound may inhibit the production of pro-inflammatory mediators.[5] A primary proposed mechanism is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] Upon activation by inflammatory stimuli, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound may prevent this translocation.[6] The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another potential target.[5]

Antioxidant Effects: this compound is presumed to contribute to the antioxidant properties of Rehmannia glutinosa by scavenging reactive oxygen species (ROS).[5]

Experimental Protocols

The following sections detail generalized methodologies relevant to the study of this compound.

Isolation and Purification Workflow

The isolation of this compound from Rehmannia glutinosa is a multi-step process involving extraction and chromatographic purification.[1]

Methodology:

-

Extraction: Powdered roots of Rehmannia glutinosa are extracted with a suitable solvent, such as 70% ethanol, typically using methods like reflux or sonication.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[6]

-

Chromatographic Purification: The crude extract is subjected to sequential column chromatography. This may involve silica gel, octadecylsilylated (ODS) silica gel, or other resins to separate fractions based on polarity.

-

Preparative HPLC: Fractions identified as containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the compound at high purity.

Analytical Methodology: UPLC-Q-TOF-MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a powerful technique for the identification and quantification of this compound.[1][3]

-

Instrumentation: An Agilent UPLC system coupled to a Q-TOF mass spectrometer with an ESI source is a common setup.[3]

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Data Analysis: Identification is based on the compound's retention time and accurate mass-to-charge ratio (m/z) compared to a reference standard.[6]

Solubility Determination

Thermodynamic (Equilibrium) Solubility Assay: This method is the gold standard for determining a compound's intrinsic solubility.[2]

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial.[2]

-

Equilibration: The mixture is agitated at a constant temperature for 24-72 hours to reach equilibrium.[2]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[2]

-

Quantification: The concentration of this compound in the supernatant is determined using a suitable analytical method like HPLC-UV or LC-MS.

Kinetic Solubility Assay: This high-throughput method is often used in early-stage drug discovery.[2]

-

Stock Solution: A high-concentration stock solution is prepared in DMSO.[2]

-

Serial Dilution: The stock solution is serially diluted in DMSO in a multi-well plate.[2]

-

Buffer Addition: An aqueous buffer is added to each well, and the plate is incubated with shaking.[2]

-

Precipitation Detection: The presence of a precipitate is detected by methods such as nephelometry or turbidimetry. The kinetic solubility is the highest concentration that remains clear.[2]

Stability and Degradation

Iridoid glycosides, including this compound, are known to be unstable under certain conditions, particularly during processing methods like steaming, which are common in TCM.[6][7] Studies on Rehmannia glutinosa have shown that the content of iridoid glycosides significantly decreases with processing.[8] This degradation is often due to hydrolysis under moist-heat conditions.[7][8] The concentration of this compound is expected to be higher in fresh or raw Rehmannia glutinosa roots compared to processed forms.[6]

Conclusion and Future Directions

This compound is a promising, yet underexplored, natural product from Rehmannia glutinosa. While its basic chemical structure is known, a significant knowledge gap exists regarding its specific quantitative physicochemical properties and its pharmacological mechanisms of action.[1][5]

Future research should focus on:

-

Standardized Isolation: Developing robust and scalable methods for isolating pure this compound to enable comprehensive studies.

-

Definitive Characterization: Performing detailed spectroscopic analyses (¹H-NMR, ¹³C-NMR, IR) and determining key physical constants.

-

Pharmacological Evaluation: Conducting in-depth in vitro and in vivo studies to validate its hypothesized anti-inflammatory, antioxidant, and other therapeutic effects and to elucidate the underlying signaling pathways.

This foundational work is critical for unlocking the full therapeutic potential of this compound in modern drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Changes in the Chemical Components of Processed Rehmanniae Radix Distillate during Different Steaming Times - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Mechanisms Underlying Sweetness Enhancement During Processing of Rehmanniae Radix: Carbohydrate Hydrolysis, Degradation of Bitter Compounds, and Interaction with Taste Receptors [mdpi.com]

Rehmannioside B: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside B is an iridoid glycoside found in the root of Rehmannia glutinosa, a plant with a long and esteemed history in Traditional Chinese Medicine (TCM). Known as Di Huang, Rehmannia glutinosa is traditionally used to nourish yin, clear heat, and enrich the blood. While modern research has explored the pharmacological activities of the whole plant extract and some of its prominent constituents like catalpol and rehmannioside A, specific in-depth studies on this compound are limited. This technical guide synthesizes the available information on this compound, placing it within the broader context of Rehmannia glutinosa's therapeutic effects and outlining the likely experimental approaches and signaling pathways involved in its mechanism of action. While direct quantitative data for this compound is scarce in publicly available literature, this document extrapolates likely

Rehmannioside B: A Technical Guide on Putative Pharmacological Effects and Avenues for Future Research

For Researchers, Scientists, and Drug Development Professionals

November 2025

Introduction

Rehmannioside B is an iridoid glycoside found in the root of Rehmannia glutinosa, a plant with a long and esteemed history in Traditional Chinese Medicine (TCM).[1] Known as Di Huang, Rehmannia glutinosa is traditionally used to nourish yin, clear heat, and enrich the blood. While modern research has explored the pharmacological activities of the whole plant extract and some of its prominent constituents like catalpol and rehmannioside A, specific in-depth studies on this compound are notably limited.[1][2] This technical guide synthesizes the available information on this compound, placing it within the broader context of Rehmannia glutinosa's therapeutic effects and outlining the likely experimental approaches and signaling pathways involved in its mechanism of action. It is important to note that while direct quantitative data for this compound is scarce in publicly available literature, this document extrapolates likely methodologies and presents generalized signaling pathways based on studies of the whole Rehmannia glutinosa extract and its other bioactive components.[1] The presented experimental protocols and detailed signaling interactions are based on established methodologies for similar compounds and represent a predictive framework for future research on this compound.[1]

Putative Pharmacological Activities: An Overview

Based on studies of Rehmannia glutinosa extracts and related compounds, this compound is presumed to possess significant anti-inflammatory, antioxidant, and neuroprotective properties.[1][3][4] The therapeutic potential of Rehmannia glutinosa and its constituents in mitigating these processes is a major focus of research.[1]

Anti-Inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. It is hypothesized that this compound contributes to the anti-inflammatory and antioxidant effects of Rehmannia glutinosa by inhibiting the production of pro-inflammatory mediators and scavenging reactive oxygen species (ROS).[1] The anti-inflammatory actions are likely mediated through the modulation of key signaling pathways involved in the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][5]

Neuroprotective Effects

Emerging research on related compounds, such as Rehmannioside A, suggests that iridoid glycosides from Rehmannia glutinosa exhibit significant neuroprotective properties. These effects are attributed to the mitigation of oxidative stress, inflammation, and apoptosis in neuronal cells.[6][7] The primary mechanisms are believed to involve the modulation of signaling pathways like PI3K/Akt/Nrf2 and the inhibition of the NF-κB pathway.[6] Given its structural similarities, this compound is hypothesized to share these neuroprotective capabilities.

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data for the pharmacological effects of isolated this compound.[1][3] Studies have predominantly focused on the crude extracts of Rehmannia glutinosa or its more abundant iridoid glycosides. For a comprehensive understanding, future research should aim to establish dose-response relationships and efficacy metrics for purified this compound.[1] The following tables are templates that can be populated as such data becomes available.

Table 1: Template for In Vitro Quantitative Data on this compound

| Assay | Cell Line | Parameter Measured | This compound Concentration | Result (e.g., IC50, % inhibition) |

| Nitric Oxide (NO) Production Assay | RAW 264.7 | Nitrite (NO₂⁻) | e.g., 1, 10, 100 µM | |

| Cytokine Production (ELISA) | RAW 264.7 | TNF-α, IL-6, IL-1β | e.g., 1, 10, 100 µM | |

| Cell Viability (MTT/CCK-8) | SH-SY5Y | Absorbance | e.g., 1, 10, 100 µM | |

| LDH Release Assay | SH-SY5Y | LDH activity | e.g., 1, 10, 100 µM |

Table 2: Template for In Vivo Quantitative Data on this compound

| Animal Model | Disease/Injury Model | Dosage of this compound | Outcome Measure | Result |

| Sprague-Dawley Rats | Middle Cerebral Artery Occlusion (MCAO) | e.g., 20, 40, 80 mg/kg | Neurological deficit score, Infarct volume | |

| C57BL/6 Mice | Lipopolysaccharide (LPS)-induced inflammation | e.g., 10, 20, 40 mg/kg | Serum cytokine levels (TNF-α, IL-6) |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the pharmacological effects of this compound.

In Vitro Anti-Inflammatory Assays

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Principle: To screen for anti-inflammatory activity by measuring the inhibition of NO production, a key inflammatory mediator.

-

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.

-

Data Analysis: Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A dose-response curve is generated to determine the IC50 value.[1]

-

2. Cytokine Production Assay (ELISA)

-

Principle: To quantify the effect of this compound on the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

-

Methodology:

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in the nitric oxide assay.

-

Supernatant Collection: After a 24-hour incubation, collect the culture supernatant.

-

ELISA: Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.

-

Data Analysis: Generate dose-response curves to evaluate the inhibitory effect of this compound.

-

3. Western Blot Analysis for Signaling Pathway Proteins

-

Principle: To investigate the molecular mechanism of action by examining the phosphorylation status of key signaling proteins in pathways like NF-κB and PI3K/Akt.[1]

-

Methodology:

-

Cell Lysis: Following treatment with this compound and/or LPS, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay kit.[1]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-p65, p65, p-Akt, Akt).

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the activation status of the signaling pathway.[1]

-

In Vitro Neuroprotection Assays

1. Oxidative Stress-Induced Cell Death in SH-SY5Y Cells

-

Principle: To simulate neuronal damage caused by excessive reactive oxygen species (ROS), a common factor in neurodegenerative diseases.[6]

-

Methodology:

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).[6]

-

Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) to induce oxidative stress.[6]

-

Cell Viability Assessment: Measure cell viability using assays like the Cell Counting Kit-8 (CCK-8) or MTT assay.[6]

-

Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.[6]

-

Signaling Pathways and Visualizations

The anti-inflammatory and neuroprotective effects of Rehmannia glutinosa constituents are believed to be mediated through the modulation of complex intracellular signaling networks. The following diagrams illustrate the hypothesized interactions of this compound within these pathways.

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Potential Modulatory Role of this compound on the PI3K/Akt Signaling Pathway.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of Rehmannioside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside B is an iridoid glycoside found in the root of Rehmannia glutinosa, a plant with a long-standing history in Traditional Chinese Medicine (TCM) for treating a variety of ailments.[1][2] While modern research has extensively explored the pharmacological activities of the whole plant extract and its more prominent constituents like catalpol and rehmannioside A, specific in-depth studies on isolated this compound are notably limited.[1][3] This technical guide synthesizes the current understanding of this compound's hypothesized mechanism of action, drawing upon the broader context of Rehmannia glutinosa's therapeutic effects and studies on related compounds. It outlines the probable signaling pathways and provides detailed experimental protocols to facilitate future research into this promising bioactive compound. It is important to note that the signaling interactions and experimental frameworks presented here are based on established methodologies for similar compounds and serve as a predictive guide for the scientific investigation of this compound.[1]

Hypothesized Mechanisms of Action: Anti-Inflammatory and Neuroprotective Effects

Based on studies of Rehmannia glutinosa extracts and related iridoid glycosides, this compound is presumed to possess significant anti-inflammatory and antioxidant properties.[1][4] These effects are likely mediated through the modulation of key intracellular signaling pathways that are central to inflammation and cellular stress responses.

Anti-Inflammatory Action

Chronic inflammation is an underlying factor in a multitude of diseases.[1] The therapeutic potential of Rehmannia glutinosa and its constituents in mitigating inflammatory processes is a major focus of research. It is hypothesized that this compound contributes to these effects by inhibiting the production of pro-inflammatory mediators.[1] The primary signaling pathways implicated in the anti-inflammatory effects of this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4]

NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[2][4] this compound is hypothesized to inhibit NF-κB activation, potentially by targeting the IKK complex.[1]

MAPK Signaling Pathway: The MAPK pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli. Once phosphorylated, these kinases can activate transcription factors that lead to the production of inflammatory mediators.[2][4] It is postulated that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of these key MAPK proteins.[4]

Neuroprotective Action

Emerging research on related compounds, such as Rehmannioside A, suggests that constituents of Rehmannia glutinosa exhibit significant neuroprotective properties by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.[5][6][7] These effects are primarily mediated through the modulation of key signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7][8]

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism.[8] Activation of this pathway by bioactive compounds can lead to a variety of cellular responses, including anti-inflammatory and neuroprotective effects.[8][9] It is proposed that this compound may activate the PI3K/Akt pathway, leading to the downstream activation of pro-survival and antioxidant factors.[8][10]

Visualizing the Hypothesized Signaling Pathways

To illustrate the potential molecular interactions of this compound, the following diagrams depict its hypothesized role within key signaling cascades.

Framework for Future Experimental Investigation

The absence of specific data on this compound presents a clear opportunity for new research.[3] Future studies should focus on isolating and purifying this compound to enable focused biological assays.[3] The following protocols provide a general framework for investigating the anti-inflammatory and neuroprotective effects of this compound.

In Vitro Anti-Inflammatory Assays

The murine macrophage cell line, RAW 264.7, is a commonly used and suitable model for these studies, as macrophages play a central role in the inflammatory response.[11]

1. Nitric Oxide (NO) Production Assay

-

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO.[11]

-

Protocol:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS).

-

Griess Reaction: Mix the cell culture supernatant with Griess reagent.

-

Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-stimulated control group and determine the IC50 value.[1]

-

2. Pro-inflammatory Cytokine Production Assay (ELISA)

-

Principle: This experiment quantifies the effect of the compound on the production of key inflammatory signaling molecules like TNF-α and IL-6.[1]

-

Protocol:

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells as described for the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatant after the treatment period.

-

ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

-

Data Analysis: Quantify cytokine concentrations using a standard curve and determine the inhibitory effect of this compound.

-

3. Western Blot Analysis of Signaling Pathways

-

Principle: This technique is used to investigate the molecular mechanism of action by examining the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.[1]

-

Protocol:

-

Cell Lysis: Following treatment with this compound and/or LPS, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay kit.[1]

-

SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of IκBα, p65 (NF-κB), p38, JNK, and ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated to total protein to determine the activation status of the signaling pathway.[1]

-

In Vitro Neuroprotection Assays

The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for neurotoxicity studies.[7]

1. Cell Viability Assay

-

Principle: To assess the protective effect of this compound against oxidative stress-induced cell death.[7]

-

Protocol:

2. Lactate Dehydrogenase (LDH) Release Assay

-

Principle: To quantify cytotoxicity by measuring the release of LDH from damaged cells.[7]

-

Protocol:

-

Cell Culture and Treatment: Treat cells as described for the cell viability assay.

-

LDH Measurement: Measure LDH activity in the culture medium using a commercially available kit.[7]

-

3. Western Blot Analysis for PI3K/Akt Pathway

-

Principle: To determine if the neuroprotective effects of this compound are mediated through the activation of the PI3K/Akt pathway.

-

Protocol:

-

Cell Treatment and Lysis: Treat SH-SY5Y cells with this compound and/or a neurotoxic agent, then lyse the cells.

-

Immunoblotting: Perform Western blotting using primary antibodies against phosphorylated and total Akt and PI3K.

-

Data Analysis: Analyze the phosphorylation status to determine pathway activation.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the investigation of this compound's bioactivity.

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data for the pharmacological effects of isolated this compound.[1] Studies have predominantly focused on the crude extracts of Rehmannia glutinosa or its more abundant iridoid glycosides.[1] For a comprehensive understanding, future research should aim to establish dose-response relationships and efficacy metrics for purified this compound. The tables below summarize the key molecular players in the hypothesized signaling pathways and their functions, which can serve as a basis for designing experiments and interpreting future quantitative data.

Table 1: Key Proteins in the Hypothesized Anti-Inflammatory Signaling Pathways of this compound

| Pathway | Protein | Function in Inflammation | Hypothesized Effect of this compound |

| NF-κB | IKK complex | Phosphorylates and inactivates IκBα, leading to NF-κB activation. | Inhibition |

| IκBα | Sequesters NF-κB in the cytoplasm, preventing its nuclear translocation. | Stabilization (indirectly) | |

| NF-κB (p65) | Transcription factor that promotes the expression of pro-inflammatory genes. | Inhibition of nuclear translocation and activity | |

| MAPK | p38 | Kinase that, when phosphorylated, activates downstream inflammatory responses. | Inhibition of phosphorylation |

| JNK | Kinase involved in stress and inflammatory responses. | Inhibition of phosphorylation | |

| ERK | Kinase that regulates various cellular processes, including inflammation. | Inhibition of phosphorylation |

Table 2: Key Proteins in the Hypothesized Neuroprotective Signaling Pathway of this compound

| Pathway | Protein | Function in Neuroprotection | Hypothesized Effect of this compound |

| PI3K/Akt | PI3K | Generates PIP3, a second messenger that recruits Akt to the membrane. | Activation |

| Akt | Kinase that, when phosphorylated, promotes cell survival and inhibits apoptosis. | Increased phosphorylation (activation) |

Conclusion

This compound, an iridoid glycoside from Rehmannia glutinosa, holds promise as a bioactive compound with potential anti-inflammatory and neuroprotective activities.[1][7] While direct scientific evidence for its mechanism of action is currently scarce, the well-documented effects of its source plant and related compounds provide a strong foundation for future research.[1][3] The hypothesized modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways offers a clear direction for mechanistic studies. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically investigate the therapeutic potential of this compound. Further dedicated research is essential to elucidate its precise molecular targets, establish quantitative efficacy, and ultimately translate the traditional knowledge surrounding Rehmannia glutinosa into modern, evidence-based therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic efficacy of rehmannioside A on 5×FAD mice in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Navigating the Uncharted Territory of Rehmannioside B: A Technical Guide to Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside B, an iridoid glycoside isolated from the roots of Rehmannia glutinosa, represents an intriguing yet significantly underexplored molecule in the landscape of natural product research.[1][2] While Rehmannia glutinosa has a long-standing history in traditional medicine for its purported anti-inflammatory, neuroprotective, and metabolic regulatory effects, the specific contributions of its individual constituents, such as this compound, remain largely enigmatic.[1][3] This technical guide addresses the current state of preliminary in vitro research on this compound, acknowledging a conspicuous absence of direct quantitative data while providing a framework for future investigation based on hypothesized activities and established methodologies for related compounds.

A comprehensive review of existing scientific literature reveals a notable scarcity of studies focused specifically on the pharmacological effects of isolated this compound.[2][3] Research has predominantly centered on crude extracts of Rehmannia glutinosa or its more abundant iridoid glycosides, leaving a significant knowledge gap regarding the bioactivity of this compound.[2] This guide, therefore, serves a dual purpose: to consolidate the limited available information and to provide a detailed roadmap for researchers aiming to elucidate the therapeutic potential of this compound.

Hypothesized Biological Activities and Signaling Pathways

Based on the known pharmacological profile of Rehmannia glutinosa extracts and structurally related compounds, this compound is hypothesized to possess anti-inflammatory and antioxidant properties.[1] These effects are likely mediated through the modulation of key intracellular signaling pathways.

Anti-Inflammatory Effects: The anti-inflammatory actions of constituents from Rehmannia glutinosa are thought to be mediated through the inhibition of pro-inflammatory signaling cascades.[1] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets of interest.[4][5] It is postulated that this compound may interfere with the activation of these pathways, leading to a reduction in the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[1][5]